molecular formula C23H21N3O3S2 B2356770 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 1252929-96-6

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No. B2356770
CAS RN: 1252929-96-6
M. Wt: 451.56
InChI Key: KQPXJEPOHZSUCL-UHFFFAOYSA-N
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Description

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

One of the primary research applications of derivatives similar to the mentioned compound involves anticancer activities. A study on certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, utilizing a related synthesis approach, demonstrated anticancer activity against a variety of cancer cell lines. The synthesis process included attaching different aryloxy groups to the pyrimidine ring, showcasing a method that could potentially be applied to the compound . This methodology resulted in significant cancer cell growth inhibition in several cancer cell lines, highlighting its potential as a basis for developing new anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Research on thieno[2,3-d]pyrimidine antifolates has revealed their capacity as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two enzymes critical for nucleotide synthesis in cancer cells. A study on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates has shown that these compounds exhibit potent dual inhibitory activities against human TS and DHFR, indicating their potential for therapeutic application in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor Activity

Another significant application involves the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Research has demonstrated that certain compounds within this category displayed potent anticancer activity, comparable to that of doxorubicin, against various human cancer cell lines. This indicates the potential of these compounds, including those related to the specified chemical structure, in the development of new antitumor agents (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-15-5-3-7-17(11-15)24-20(27)14-31-23-25-19-9-10-30-21(19)22(28)26(23)13-16-6-4-8-18(12-16)29-2/h3-12H,13-14H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPXJEPOHZSUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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